molecular formula C21H15F2N3O B15111510 N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide

Cat. No.: B15111510
M. Wt: 363.4 g/mol
InChI Key: JGSIFCKWAQBYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide typically involves the reaction of 6,8-difluoro-2-methylquinoline with appropriate reagents to introduce the carboxamide group at the 4-position. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15F2N3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H15F2N3O/c1-11-7-15(14-5-3-4-6-18(14)24-11)21(27)26-19-8-12(2)25-20-16(19)9-13(22)10-17(20)23/h3-10H,1-2H3,(H,25,26,27)

InChI Key

JGSIFCKWAQBYFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.